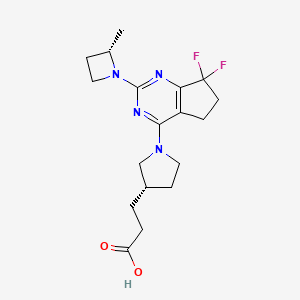
Khk-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Khk-IN-4 involves several synthetic routes and reaction conditions. One method involves the use of specific reagents and solvents to achieve the desired compound. The preparation method for in vivo formula includes dissolving the drug in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized under controlled laboratory conditions to ensure purity and efficacy .
Analyse Des Réactions Chimiques
Khk-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different derivatives, which can be further analyzed for their biological activity .
Applications De Recherche Scientifique
Khk-IN-4 has a wide range of scientific research applications. It is primarily used in the study of fructose metabolism diseases, such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes . The compound is also used in various biochemical assays to study the inhibition of ketohexokinase and its effects on fructose metabolism . Additionally, this compound is used in the development of therapeutic agents targeting metabolic disorders .
Mécanisme D'action
Khk-IN-4 exerts its effects by inhibiting the activity of ketohexokinase. This enzyme is involved in the initial step of fructose metabolism, where it phosphorylates fructose to fructose-1-phosphate . By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing hepatic lipogenesis and increasing insulin sensitivity. This mechanism is particularly beneficial in improving glycemic control in individuals with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Khk-IN-4 is compared with other similar compounds, such as novel cyanopyridine compounds, which also act as ketohexokinase inhibitors . These compounds share a similar mechanism of action but differ in their chemical structure and efficacy. This compound is unique due to its specific inhibition of ketohexokinase and its potential therapeutic applications in metabolic disorders . Other similar compounds include various ketohexokinase inhibitors used in the treatment of metabolic diseases .
Propriétés
Formule moléculaire |
C18H24F2N4O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1 |
Clé InChI |
AIYUIFPRCKEHOE-RYUDHWBXSA-N |
SMILES isomérique |
C[C@H]1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CC[C@@H](C4)CCC(=O)O |
SMILES canonique |
CC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


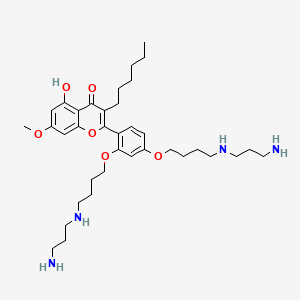

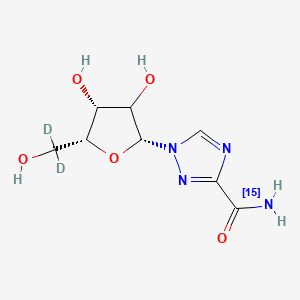
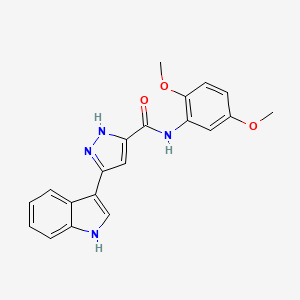
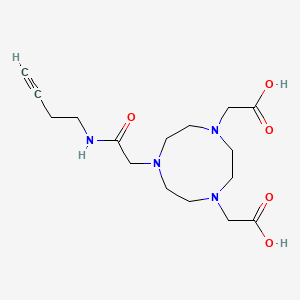
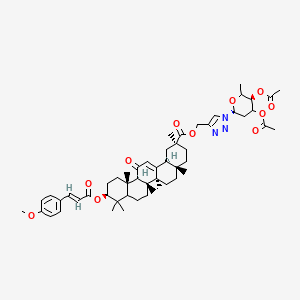
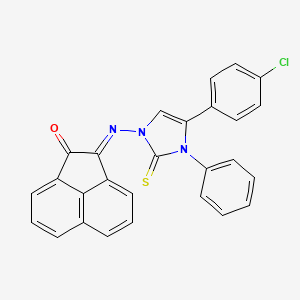
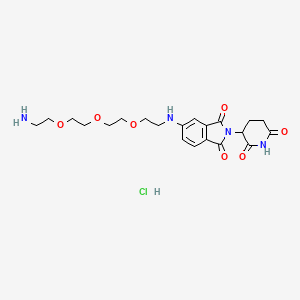
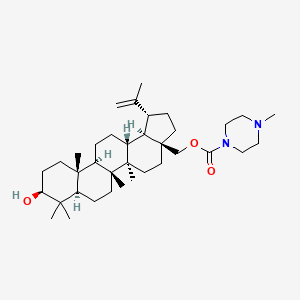

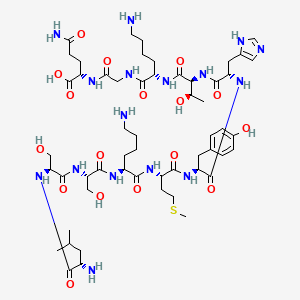
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
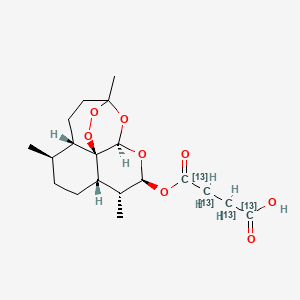
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
